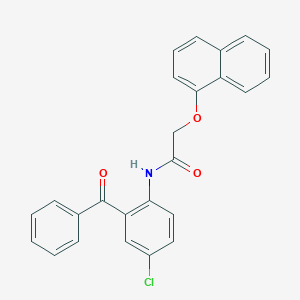
1,3-Benzodioxol-5-yl 2,5-dibromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl 2,5-dibromobenzoate, also known as Bromo-DragonFLY, is a psychoactive substance that belongs to the phenethylamine class of compounds. It was first synthesized in the late 1990s and has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, this substance also has potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Mecanismo De Acción
1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY binds to the 5-HT2A receptor and activates it, leading to an increase in the levels of serotonin in the brain. This results in the characteristic hallucinogenic effects of the drug, including altered perception, mood, and thought processes. The exact mechanism of action of 1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY on the 5-HT2A receptor is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY has been shown to have a range of biochemical and physiological effects on the body. It can cause changes in heart rate, blood pressure, body temperature, and respiratory rate. It can also induce nausea, vomiting, and diarrhea. In addition, it can lead to long-lasting changes in brain function, including alterations in mood, cognition, and perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY has several advantages for use in scientific research. It is a highly potent and selective agonist of the 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in the brain. It is also relatively stable and can be synthesized in large quantities. However, there are also several limitations to its use. It is a highly toxic substance and must be handled with extreme caution. It can also cause long-lasting changes in brain function, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY. One area of interest is the development of new drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the investigation of the long-term effects of 1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY on brain function and behavior. This could help to shed light on the mechanisms underlying the development of psychiatric disorders and inform the development of new treatments. Finally, there is also interest in the development of new synthetic routes for 1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY that are more efficient and environmentally friendly.
Métodos De Síntesis
1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dibromobenzoic acid with 1,3-benzodioxole in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form the ester linkage. The resulting intermediate is then deprotected using a strong base, such as sodium hydroxide, to yield the final product.
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-5-yl 2,5-dibromobenzoateFLY has been used in scientific research to study its effects on the central nervous system. It acts as a potent and selective agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is implicated in the regulation of mood, cognition, and perception, and is a target for many psychoactive drugs.
Propiedades
Fórmula molecular |
C14H8Br2O4 |
|---|---|
Peso molecular |
400.02 g/mol |
Nombre IUPAC |
1,3-benzodioxol-5-yl 2,5-dibromobenzoate |
InChI |
InChI=1S/C14H8Br2O4/c15-8-1-3-11(16)10(5-8)14(17)20-9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2 |
Clave InChI |
HFTUZISWNHXDEP-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=C(C=CC(=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290531.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290533.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290536.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)